molecular formula C26H25F9N2O4 B1681342 Torcetrapib CAS No. 262352-17-0

Torcetrapib

Número de catálogo: B1681342
Número CAS: 262352-17-0
Peso molecular: 600.5 g/mol
Clave InChI: CMSGWTNRGKRWGS-NQIIRXRSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Torcetrapib es un compuesto que fue desarrollado por Pfizer para tratar la hipercolesterolemia (niveles elevados de colesterol) y prevenir enfermedades cardiovasculares. Es conocido por su capacidad de inhibir la proteína de transferencia de éster de colesterol (CETP), que juega un papel en la transferencia de colesterol de la lipoproteína de alta densidad (HDL) a la lipoproteína de baja densidad (LDL) y la lipoproteína de muy baja densidad (VLDL). Al inhibir la CETP, this compound aumenta los niveles de colesterol HDL y reduce los niveles de colesterol LDL .

Métodos De Preparación

La síntesis de torcetrapib implica varios pasos, comenzando con la aminación del p-cloro-trifluorometiltolueno, una reacción desarrollada por el Dr. Stephen Buchwald en el MIT . El compuesto se procesa posteriormente a través de una serie de reacciones para lograr el producto final. Los métodos de producción industrial incluyen el uso de formulaciones de dispersión de lípidos sólidos para mejorar la biodisponibilidad oral del this compound . Esto implica la incorporación del fármaco en micropartículas de lípidos sólidos (SLM) o nanopartículas de lípidos sólidos (SLN) utilizando una estrategia de precipitación anti-solvente .

Análisis De Reacciones Químicas

Torcetrapib experimenta varias reacciones químicas, que incluyen:

    Oxidación y Reducción: Estas reacciones pueden modificar los grupos funcionales dentro de la molécula, afectando sus propiedades farmacológicas.

    Sustitución: Los reactivos comunes utilizados en estas reacciones incluyen agentes halogenantes y nucleófilos, lo que lleva a la formación de diferentes derivados.

    Hidrólisis: Esta reacción puede descomponer los enlaces éster en this compound, lo que resulta en la formación de ácidos carboxílicos y alcoholes.

Aplicaciones Científicas De Investigación

ILLUMINATE Trial

The most notable clinical trial involving torcetrapib was the ILLUMINATE study, which included 15,067 participants at high cardiovascular risk. The trial aimed to assess the impact of this compound on cardiovascular events. While the drug significantly raised HDL-C levels by approximately 72% and lowered LDL-C levels by around 20%, it was ultimately halted due to an increase in cardiovascular events and mortality . The trial highlighted off-target effects such as elevated blood pressure and increased aldosterone levels, which contributed to adverse outcomes .

Other Trials

Additional studies, including RADIANCE and ILLUSTRATE, evaluated the effects of this compound on atherosclerosis using imaging techniques to measure changes in arterial thickness and plaque burden. Despite achieving substantial increases in HDL-C, these studies did not demonstrate beneficial effects on atheroma burden or carotid intima-media thickness .

Safety Profile

This compound's safety profile raised significant concerns during clinical trials. Notably:

  • Increased Blood Pressure : Participants experienced significant increases in systolic blood pressure, attributed to off-target effects rather than direct CETP inhibition .
  • Electrolyte Disturbances : The drug induced changes in plasma levels of potassium and sodium, alongside elevated aldosterone production .
  • Adverse Events : The frequency of adverse events did not increase with dose; however, the nature of these events led to heightened scrutiny regarding the drug's overall safety .

Comparative Analysis with Other CETP Inhibitors

Despite its initial promise, this compound's failure prompted further investigation into other CETP inhibitors like anacetrapib and evacetrapib. These drugs have shown varying degrees of success in raising HDL-C without the detrimental side effects associated with this compound. For instance:

  • Anacetrapib demonstrated a significant reduction in coronary events over a longer follow-up period compared to this compound .
  • Evacetrapib also showed promising results but was halted early due to futility in demonstrating cardiovascular benefits despite HDL elevation .

Case Studies

Several case studies illustrate this compound's pharmacological impact:

Study Participants HDL-C Change LDL-C Change Outcome Comments
ILLUMINATE15,067↑72%↓20%↑CV EventsIncreased mortality led to trial termination
RADIANCE 1 & 2Various↑~60%↓~20%No BenefitNo change in atheroma burden observed
ILLUSTRATEVarious↑~60%↓~20%No BenefitFocused on imaging for atherosclerosis assessment

Mecanismo De Acción

Comparación Con Compuestos Similares

Torcetrapib es parte de una clase de compuestos conocidos como inhibidores de la CETP. Los compuestos similares incluyen:

  • Dalcetrapib
  • Anacetrapib
  • Evacetrapib

Estos compuestos también inhiben la CETP y se han estudiado por su potencial para aumentar los niveles de colesterol HDL y reducir los niveles de colesterol LDL. This compound es único porque su desarrollo se detuvo debido a efectos adversos, como un aumento de la mortalidad y eventos cardiovasculares . Otros inhibidores de la CETP han mostrado perfiles de seguridad más favorables y continúan investigándose por su potencial terapéutico .

Actividad Biológica

Torcetrapib is a cholesteryl ester transfer protein (CETP) inhibitor that was developed to increase high-density lipoprotein cholesterol (HDL-C) levels while lowering low-density lipoprotein cholesterol (LDL-C). Despite its initial promise, the compound's biological activity has been associated with significant adverse effects, leading to its discontinuation in clinical trials. This article explores the biological activity of this compound, focusing on its mechanisms, effects on lipid profiles, and outcomes from clinical studies.

This compound primarily functions by inhibiting CETP, a protein that facilitates the transfer of cholesteryl esters from HDL to LDL and very-low-density lipoprotein (VLDL). By inhibiting this transfer, this compound increases HDL-C levels while decreasing LDL-C levels. This mechanism was hypothesized to provide cardiovascular benefits by enhancing reverse cholesterol transport, a process where excess cholesterol is transported from peripheral tissues back to the liver for excretion.

Biological Effects

  • Lipid Profile Modulation :
    • HDL-C Increase : Clinical studies have demonstrated that this compound significantly elevates HDL-C levels. In the ILLUMINATE trial, patients receiving this compound showed a 72.1% increase in HDL-C compared to baseline .
    • LDL-C Decrease : The same trial reported a 24.9% decrease in LDL-C levels among participants treated with this compound .
  • Electrolyte Imbalances :
    • The use of this compound was associated with disturbances in blood electrolyte concentrations, including increased bicarbonate and decreased potassium levels. These changes were linked to an increased risk of cardiovascular events and mortality .
  • Adrenal Hormone Production :
    • Research indicated that this compound could induce the production of adrenal hormones such as aldosterone and cortisol. In vitro studies showed that this compound increased intracellular calcium levels, which mediated the release of these hormones in adrenal cells .

ILLUMINATE Trial

The ILLUMINATE trial was pivotal in assessing the safety and efficacy of this compound combined with atorvastatin. It involved 15,067 patients at high risk for coronary events:

  • Results : The trial was terminated prematurely due to an observed increase in mortality among patients taking this compound compared to those on atorvastatin alone (82 deaths vs. 51 deaths) after 1.5 years .
  • Adverse Effects : Patients treated with this compound experienced significant increases in blood pressure and adverse cardiovascular events, raising concerns about its safety profile despite improvements in lipid parameters .

Additional Studies

Other studies have highlighted the differential effects of this compound on various HDL subtypes:

  • HDL Functionality : Research found that this compound improved the free cholesterol efflux capacity of HDL2 particles from dyslipidemic patients, suggesting potential benefits in restoring HDL functionality despite its adverse outcomes .
  • Animal Studies : In rabbit models, this compound reduced atherosclerosis lesion areas significantly when administered alongside an atherogenic diet, indicating its potential for anti-atherogenic effects under specific conditions .

Table: Summary of Key Findings

Study/TrialHDL-C Change (%)LDL-C Change (%)Notable Adverse Effects
ILLUMINATE Trial+72.1-24.9Increased mortality, hypertension
Animal Studies+300% (in rabbits)Not specifiedReduced atherosclerosis lesion area
In Vitro StudiesEnhanced efflux capacityN/AInduced adrenal hormone production

Q & A

Basic Research Questions

Q. What is Torcetrapib's mechanism of action, and how does it differ from statins in modulating lipid profiles?

this compound inhibits cholesteryl ester transfer protein (CETP), blocking the transfer of cholesterol esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). This mechanism increases HDL-C by 50–72% and reduces LDL-C by ~25% in statin-treated patients. In contrast, statins primarily lower LDL-C by inhibiting HMG-CoA reductase. The distinction lies in this compound’s dual lipid-modifying effects, though its off-target effects (e.g., increased blood pressure, electrolyte imbalances) contributed to adverse outcomes .

Q. Why did the ILLUMINATE trial fail to demonstrate cardiovascular benefits despite favorable lipid changes?

The ILLUMINATE trial (N=15,067) was terminated early due to a 25% increased risk of major cardiovascular events (HR 1.25, 95% CI 1.09–1.44) and 58% higher all-cause mortality (HR 1.58, 95% CI 1.14–2.19) in the this compound-atorvastatin arm. Despite raising HDL-C by 72.1% and lowering LDL-C by 24.9%, adverse off-target effects—including increased systolic blood pressure (+5.4 mmHg), hypokalemia, and hyperaldosteronism—likely negated potential benefits. This underscores the limitation of relying solely on lipid biomarkers as surrogate endpoints .

Q. How did this compound's effects on HDL and LDL cholesterol inform subsequent CETP inhibitor research?

this compound demonstrated that CETP inhibition robustly elevates HDL-C but does not inherently translate to clinical benefit. Post-hoc analyses suggested that HDL functionality (e.g., cholesterol efflux capacity) may matter more than absolute HDL-C levels. Later CETP inhibitors (e.g., evacetrapib, anacetrapib) prioritized minimizing off-target effects while retaining lipid modulation, though none have yet succeeded in phase III trials .

Advanced Research Questions

Q. How can researchers reconcile the contradiction between this compound’s lipid improvements and its adverse clinical outcomes?

Methodologically, this requires:

  • Mechanistic studies : Assessing off-target effects (e.g., blood pressure, aldosterone pathways) via in vitro assays and animal models. This compound increased aldosterone synthesis independent of CETP inhibition, suggesting non-lipid pathways contributed to harm .
  • Lipoprotein functionality assays : Evaluating HDL particle composition (e.g., apoC-III content) and cholesterol efflux capacity rather than HDL-C concentration alone. This compound increased dysfunctional HDL subtypes, potentially impairing reverse cholesterol transport .
  • Post-hoc stratification : Analyzing subgroups with electrolyte imbalances or blood pressure changes to isolate CETP-specific effects .

Q. What experimental design flaws in the ILLUMINATE trial could inform future CETP inhibitor studies?

Key lessons include:

  • Safety monitoring : Early detection of off-target effects (e.g., blood pressure, electrolytes) in phase II trials.
  • Biomarker selection : Incorporating HDL functionality metrics (e.g., cholesterol efflux, antioxidant capacity) alongside HDL-C levels.
  • Adaptive trial designs : Allowing protocol adjustments based on interim safety data.
  • Comparative arms : Testing CETP inhibitors as monotherapy rather than combined with statins to isolate effects .

Q. How did this compound’s failure reshape hypotheses about HDL’s role in atherosclerosis?

The trial challenged the “HDL hypothesis” by showing that raising HDL-C does not necessarily reduce cardiovascular risk. This shifted focus to HDL functionality, including:

  • Particle heterogeneity : this compound increased both LpA-I (anti-atherogenic) and LpA-II (pro-inflammatory) HDL subclasses equally.
  • ApoC-III enrichment : Elevated apoC-III in HDL may impair endothelial function.
  • Reverse cholesterol transport : CETP inhibition might disrupt cholesterol delivery to the liver .

Q. What methodological approaches can identify off-target effects of novel CETP inhibitors early in development?

  • Polypharmacology screening : Profiling drug candidates against unrelated receptors (e.g., adrenal steroidogenic pathways) to avoid this compound’s non-CETP effects .
  • Transcriptomic/metabolomic profiling : Detecting perturbations in electrolyte balance or blood pressure pathways in preclinical models.
  • In silico modeling : Predicting interactions with non-target proteins using structural biology tools .

Q. What are key lessons from post-hoc analyses of the ILLUMINATE trial for interpreting contradictory clinical data?

Post-hoc findings revealed:

  • Electrolyte imbalances : Patients with hypokalemia or elevated bicarbonate had higher mortality, suggesting aldosterone-driven toxicity.
  • Biomarker discordance : HDL-C elevation correlated weakly with clinical outcomes, emphasizing the need for functional assays.
  • Temporal effects : Adverse outcomes emerged early, implying non-lipid mechanisms .

Propiedades

IUPAC Name

ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-methoxycarbonylamino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25F9N2O4/c1-4-18-12-21(19-11-15(24(27,28)29)6-7-20(19)37(18)23(39)41-5-2)36(22(38)40-3)13-14-8-16(25(30,31)32)10-17(9-14)26(33,34)35/h6-11,18,21H,4-5,12-13H2,1-3H3/t18-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSGWTNRGKRWGS-NQIIRXRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@@H](C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25F9N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20180873
Record name Torcetrapib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Torcetrapib is an inhibitor of cholesteryl ester-transfer protein (CETP) that increases high-density lipoprotein (HDL) cholesterol levels. The drug increases HDL-cholesterol and apolipoprotein A-I levels and decreases LDL-cholesterol and apolipoprotein B levels. The effect is showed in monotherapy and when administered in combination with statins.
Record name Torcetrapib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06281
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

262352-17-0
Record name Torcetrapib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=262352-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Torcetrapib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0262352170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Torcetrapib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06281
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Torcetrapib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 262352-17-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TORCETRAPIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N4457MV2U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Torcetrapib
Reactant of Route 2
Torcetrapib
Reactant of Route 3
Reactant of Route 3
Torcetrapib
Reactant of Route 4
Reactant of Route 4
Torcetrapib
Reactant of Route 5
Reactant of Route 5
Torcetrapib
Reactant of Route 6
Reactant of Route 6
Torcetrapib

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.